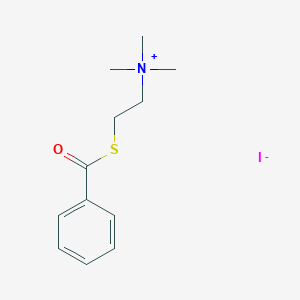

Benzoylthiocholine iodide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Substrate Specificity of Benzoylthiocholine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiocholine iodide (BZTC) is a synthetic substrate utilized in the characterization of cholinesterase activity. Its unique molecular structure, featuring a bulky benzoyl group, confers a significant degree of specificity in its interactions with the two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. This technical guide provides an in-depth exploration of the substrate specificity of BZTC, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in its effective application.

Core Concept: Differential Hydrolysis by Cholinesterases

The fundamental principle behind the utility of this compound lies in its differential rates of hydrolysis by AChE and BChE. While both enzymes can catalyze the cleavage of the thioester bond in BZTC, their efficiencies differ substantially. This disparity is attributed to structural differences in the active site gorges of the two enzymes. The active site of AChE is narrower and more conformationally restricted, creating steric hindrance for the bulky benzoyl group of BZTC. In contrast, the active site gorge of BChE is larger and more accommodating, allowing for more favorable binding and subsequent hydrolysis of BZTC.[1][2]

This preferential hydrolysis makes BZTC a valuable tool for selectively measuring BChE activity, even in the presence of AChE.

Quantitative Data: Kinetic Parameters

The substrate specificity of this compound can be quantitatively described by comparing the Michaelis-Menten kinetic parameters (Km and kcat) for its hydrolysis by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference(s) |

| Human Acetylcholinesterase | Benzoylcholine* | 0.3 ± 0.07 | 72 ± 4 | [3] |

| Serum Cholinesterase (BChE) | This compound | 0.012 - 0.013 | Not explicitly stated | [4] |

*Note: Data for Benzoylcholine with AChE is provided as a close structural analog to Benzoylthiocholine. The relative reactivity of AChE with this compound is reported to be only 2% of that observed with serum cholinesterase (BChE).[4] For butyrylcholinesterase, the rate-limiting step for the hydrolysis of benzoylthiocholine is acylation (k2), which is significantly slower than the deacylation step (k3).[5]

Experimental Protocols

The most common method for quantifying the enzymatic hydrolysis of this compound is the Ellman's assay.[6] This spectrophotometric method relies on the reaction of the product of hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified by measuring its absorbance at 412 nm.[7][8]

Detailed Protocol for Measuring Cholinesterase Activity using this compound (Ellman's Method)

1. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.

-

This compound (BZTC) Solution (10 mM): Dissolve 39.9 mg of this compound in 10 mL of deionized water. Prepare this solution fresh daily.

-

Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme (either purified or as part of a biological sample like serum) in the phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

2. Assay Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, combine the following:

-

800 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

100 µL of 10 mM DTNB Solution

-

50 µL of Enzyme Solution

-

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

-

Initiation of Reaction: Add 50 µL of 10 mM this compound Solution to the cuvette to start the enzymatic reaction. Mix gently by inverting the cuvette.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over a set period (e.g., 5 minutes) using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds).

-

Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Vtotal / Venzyme) × 106 Where:

-

ε (molar extinction coefficient of TNB2-) = 14,150 M-1cm-1

-

l (path length of the cuvette) = 1 cm

-

Vtotal = total volume of the reaction mixture (in mL)

-

Venzyme = volume of the enzyme solution added (in mL)

-

-

Mandatory Visualizations

Logical Relationship of Substrate Specificity

Caption: BZTC's preferential hydrolysis by BChE over AChE.

Experimental Workflow for Cholinesterase Assay

Caption: Step-by-step workflow for the cholinesterase assay.

Cholinergic Signaling Pathway

Caption: Role of AChE and BChE in cholinergic signaling.

Conclusion

This compound serves as a highly specific substrate for butyrylcholinesterase, with minimal hydrolysis by acetylcholinesterase. This characteristic makes it an invaluable tool for researchers investigating the distinct roles of these two enzymes in both physiological and pathological contexts. The provided kinetic data, detailed experimental protocol, and visual diagrams offer a comprehensive resource for the effective utilization of this compound in the laboratory. The clear difference in substrate specificity allows for the selective measurement of BChE activity, which is of particular interest in fields such as toxicology, clinical chemistry, and the development of novel therapeutics targeting the cholinergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase [agris.fao.org]

An In-depth Technical Guide to the Solubility and Stability of Benzoylthiocholine Iodide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiocholine iodide is a widely utilized substrate for the determination of cholinesterase activity. Its reaction with these enzymes yields thiocholine, a thiol that can be readily detected using chromogenic reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), famously employed in the Ellman's assay. The reliability of enzymatic assays and other in-vitro studies heavily depends on the accurate preparation of substrate solutions with known concentrations and their stability throughout the experimental timeframe. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers, offering available data, detailed experimental protocols for characterization, and visual aids to understand the underlying chemical processes.

While direct quantitative solubility and stability data for this compound in various aqueous buffers is not extensively available in peer-reviewed literature, this guide presents analogous data for the closely related compound, acetylthiocholine iodide, to provide researchers with a valuable point of reference. Furthermore, detailed methodologies are provided to enable researchers to determine these critical parameters for this compound in their specific experimental settings.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of biochemical assays, ensuring the complete dissolution of this compound in the chosen aqueous buffer is paramount to achieving an accurate initial substrate concentration.

Stability in this context pertains to the chemical integrity of this compound in an aqueous buffer over time. The primary degradation pathway for this molecule in aqueous solution is hydrolysis of the thioester bond, which can occur both spontaneously (non-enzymatically) and as a result of enzymatic activity. Understanding the rate of non-enzymatic hydrolysis is crucial to minimize background signal and ensure that the measured activity is truly a result of the enzyme of interest.

Data Presentation: Physicochemical Properties and Analogue Data

Due to the limited direct data for this compound, the following tables include its known physicochemical properties and reference data from its analogue, acetylthiocholine iodide, to provide context for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(Benzoylthio)-N,N,N-trimethylethanaminium iodide |

| CAS Number | 10561-14-5 |

| Molecular Formula | C₁₂H₁₈INOS |

| Molecular Weight | 351.25 g/mol |

| Appearance | White to almost white powder or crystals |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Table 2: Aqueous Solubility and Stability Data for the Analogue, Acetylthiocholine Iodide

| Parameter | Buffer/Solvent | Value | Citation |

| Solubility | PBS (pH 7.2) | ~ 10 mg/mL | [1] |

| Solubility | Water | 100 mg/mL | [2] |

| Solubility | DMSO | ~ 30 mg/mL | [1] |

| Aqueous Solution Stability | General Recommendation | Aqueous solutions should not be stored for more than one day. | [1] |

| Aqueous Solution Stability | 0.1 M Phosphate Buffer (pH 8.0) | A 0.075 M (~21.7 mg/mL) solution is stable for 10-15 days if kept refrigerated. | [2] |

Note: This data is for acetylthiocholine iodide and should be used as a guideline for this compound. Actual values for this compound may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

This protocol outlines the "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., 0.1 M phosphate buffer, 0.1 M Tris-HCl) at various pH values

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer at a specific pH. The presence of undissolved solid is essential.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure all particulate matter is removed, either centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the corresponding buffer.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at a predetermined λmax) or HPLC.

-

Create a standard curve of this compound in the same buffer to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mM.

-

Protocol 2: Assessment of Stability (Non-Enzymatic Hydrolysis) of this compound in Aqueous Buffers

This protocol utilizes the principle of the Ellman's assay to monitor the rate of non-enzymatic hydrolysis by detecting the formation of the degradation product, thiocholine.

Materials:

-

This compound

-

Selected aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Thermostatically controlled water bath or incubator

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., a low pH buffer where it is more stable, or prepare fresh for each experiment).

-

Prepare a stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Prepare the test buffers at the desired pH values.

-

-

Stability Study Setup:

-

In a series of tubes, add a known volume of the test buffer.

-

Spike each tube with a small volume of the this compound stock solution to achieve the desired final concentration.

-

Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling and Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

In a cuvette, mix the aliquot with the DTNB solution. The thiocholine produced from hydrolysis will react with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻).

-

Immediately measure the absorbance of the resulting solution at 412 nm.

-

-

Data Analysis:

-

Using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), calculate the concentration of thiocholine at each time point.

-

Plot the concentration of thiocholine (or the percentage of hydrolyzed this compound) against time.

-

The slope of this plot will give the initial rate of non-enzymatic hydrolysis. From this data, the half-life (t₁/₂) of this compound under the specific buffer conditions can be calculated.

-

Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the enzymatic hydrolysis of this compound by a cholinesterase enzyme, followed by the detection of the product, thiocholine, using DTNB.

References

Differentiating Butyrylcholinesterase and Acetylcholinesterase Activity Using Benzoylthiocholine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of benzoylthiocholine iodide as a selective substrate for differentiating the activity of butyrylcholinesterase (BChE) from acetylcholinesterase (AChE). The significant difference in the hydrolysis rate of benzoylthiocholine by these two enzymes allows for the specific assay of BChE, a critical consideration in drug development and toxicological studies.

Core Principles: Substrate Specificity

The differentiation between BChE and AChE activity hinges on the substrate specificity of the enzymes. While both are cholinesterases, their active sites exhibit structural differences that influence their affinity for and catalytic efficiency with various substrates. Benzoylthiocholine, with its bulky benzoyl group, is a sterically hindered substrate. Consequently, it is a poor substrate for AChE, which has a narrower active site gorge. In contrast, BChE possesses a larger active site that can more readily accommodate bulky acyl groups, making it significantly more efficient at hydrolyzing benzoylthiocholine.

One study highlights that the relative reactivity of acetylcholinesterase (AChE) to this compound is only 2% of that of pseudocholinesterase (BChE)[1][2]. This pronounced selectivity forms the basis of an assay to specifically measure BChE activity, even in the presence of AChE.

Quantitative Data: Kinetic Parameters

The kinetic parameters, Michaelis constant (K_m) and catalytic constant (k_cat), quantitatively describe the interaction between an enzyme and its substrate. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

The following table summarizes the available kinetic parameters for the hydrolysis of benzoylthiocholine (BzTC) by human BChE and AChE.

| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | Reference |

| Human Butyrylcholinesterase (BChE) | This compound (BZTC) | 0.012 - 0.013 | Not Reported | [1] |

| Human Acetylcholinesterase (AChE) | Benzoylthiocholine (BzTC) | 0.32 ± 0.03 | 18 ± 7 | [3] |

The significantly lower K_m of BChE for BZTC compared to AChE underscores its higher affinity for this substrate. While the k_cat for BChE with BZTC is not explicitly stated in the reviewed literature, the low relative reactivity of AChE suggests a substantially higher catalytic efficiency for BChE.

Experimental Protocols

A widely used method for measuring cholinesterase activity is the colorimetric assay developed by Ellman, which utilizes a thiocholine substrate and a chromogenic reagent. When using this compound, a modification of the Ellman's method is employed.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by BChE to produce thiocholine. The released thiocholine then reacts with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 2,2'-dipyridildisulfide (2-PDS), to produce a colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the BChE activity in the sample.

Assay using this compound and 2,2'-dipyridildisulfide (2-PDS)

This method measures the production of 2-thiopyridine (2-TP) at 340 nm[1].

Reagents:

-

Buffer: 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer, pH 7.8. A concentration greater than 200 mmol/l is recommended to maintain constant activity[1].

-

Substrate: this compound (BZTC) solution. A concentration of 0.2 mmol/l is reported to provide maximum activity[1].

-

Chromogen: 2,2'-dipyridildisulfide (2-PDS) solution.

-

Enzyme Sample: Purified enzyme or biological sample containing cholinesterase activity.

Procedure:

-

Reaction Mixture Preparation: In a suitable cuvette or microplate well, combine the EPPS buffer and the 2-PDS solution.

-

Sample Addition: Add the enzyme sample to the reaction mixture.

-

Pre-incubation: Incubate the mixture for a short period to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the BZTC substrate solution.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over a defined period. The rate of change in absorbance is used to calculate the enzyme activity.

Visualizations

Enzymatic Hydrolysis and Detection Pathway

The following diagram illustrates the two-step reaction in the colorimetric assay of BChE using this compound.

Caption: Reaction pathway for BChE activity assay with this compound.

Experimental Workflow for Differentiating BChE and AChE

This diagram outlines the logical workflow for using this compound to selectively measure BChE activity in a sample containing both BChE and AChE.

Caption: Workflow for selective BChE activity measurement.

Conclusion

This compound serves as a valuable tool for the selective measurement of butyrylcholinesterase activity. Its inherent property of being a poor substrate for acetylcholinesterase allows for the differentiation of these two important enzymes. The provided kinetic data and experimental protocol outline a robust method for researchers and professionals in drug development and related fields to accurately assess BChE activity, which is crucial for understanding the metabolism and potential toxicity of various compounds. The significant difference in substrate handling between BChE and AChE, with benzoylcholine being a poor substrate for the latter, underscores the importance of active site architecture in determining enzyme function[3]. This principle is effectively leveraged in the described assay.

References

Unveiling the Core: A Technical Guide to the Non-Enzymatic Hydrolysis of Benzoylthiocholine Iodide Under Assay Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the non-enzymatic hydrolysis of benzoylthiocholine iodide, a critical consideration for researchers utilizing this substrate in enzyme assays, particularly for cholinesterases. While benzoylthiocholine is a valuable tool for characterizing enzyme activity, its inherent instability in aqueous solutions can lead to spontaneous hydrolysis, contributing to background noise and potentially inaccurate results. Understanding the kinetics and influencing factors of this non-enzymatic breakdown is paramount for robust and reliable assay development.

The Significance of Spontaneous Hydrolysis

This compound, an analog of acetylcholine, serves as a chromogenic substrate in conjunction with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). The enzymatic hydrolysis of benzoylthiocholine by cholinesterases yields thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), quantifiable by spectrophotometry at 412 nm.

However, the ester bond in benzoylthiocholine is susceptible to spontaneous, non-enzymatic cleavage by water, a reaction that also produces thiocholine. This background reaction, if not accounted for, can lead to an overestimation of enzyme activity. The rate of this non-enzymatic hydrolysis is influenced by several key assay parameters, including pH and temperature.

Factors Influencing the Rate of Non-Enzymatic Hydrolysis

The primary drivers of non-enzymatic hydrolysis of this compound in aqueous solutions are pH and temperature.

pH Dependence: The rate of hydrolysis of esters is significantly influenced by the pH of the solution. Generally, ester hydrolysis is catalyzed by both acid and base. For thiocholine esters like benzoylthiocholine, the rate of spontaneous hydrolysis is minimal at neutral to slightly acidic pH and increases significantly with rising pH due to hydroxide ion-catalyzed hydrolysis. This is a critical consideration as many cholinesterase assays are performed at physiological pH (around 7.4) or slightly alkaline conditions (pH 8.0) to ensure optimal enzyme activity, conditions which also favor a higher rate of non-enzymatic hydrolysis.

Temperature Dependence: As with most chemical reactions, the rate of non-enzymatic hydrolysis of this compound increases with temperature. This relationship is typically described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the hydrolysis reaction to occur more readily. Therefore, maintaining a constant and controlled temperature during the assay is crucial for minimizing variability in the background hydrolysis rate.

Quantitative Analysis of Non-Enzymatic Hydrolysis

While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively available in peer-reviewed literature, data from its close analog, acetylthiocholine, provides valuable insights. Studies on acetylthiocholine have shown that its non-enzymatic hydrolysis is generally slow under typical assay conditions. For instance, one study reported a non-enzymatic decrease of only 0.11% for acetylthiocholine after 16 minutes at pH 8.0 and 25°C.

The following table summarizes the expected trends and provides illustrative, hypothetical data for the non-enzymatic hydrolysis of this compound based on the behavior of analogous compounds. It is imperative for researchers to experimentally determine the specific rate of non-enzymatic hydrolysis under their precise assay conditions.

| pH | Temperature (°C) | Illustrative Pseudo-First-Order Rate Constant (k') (s⁻¹) | Illustrative Half-Life (t½) (minutes) |

| 7.0 | 25 | 1.0 x 10⁻⁶ | ~1155 |

| 7.0 | 37 | 2.5 x 10⁻⁶ | ~462 |

| 8.0 | 25 | 5.0 x 10⁻⁶ | ~231 |

| 8.0 | 37 | 1.2 x 10⁻⁵ | ~96 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual rates must be determined experimentally.

Experimental Protocol for Determining Non-Enzymatic Hydrolysis

To accurately quantify the rate of non-enzymatic hydrolysis of this compound under specific assay conditions, the following experimental protocol, based on the well-established Ellman's method, is recommended.

Materials:

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., sodium phosphate buffer) at the desired pH

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of DTNB in the assay buffer. The final concentration of DTNB in the assay is typically 0.5 mM.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer and the DTNB stock solution to their final concentrations.

-

Equilibrate the cuvette to the desired assay temperature in the spectrophotometer.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the this compound stock solution to the cuvette to its final desired concentration.

-

Immediately start monitoring the change in absorbance at 412 nm over a set period (e.g., 10-20 minutes). Record data at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

The rate of thiocholine production can be calculated using the Beer-Lambert law: Rate (M/min) = (Slope of absorbance curve) / (ε * l) where:

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

-

-

Control:

-

A blank reaction containing all components except this compound should be run to correct for any background absorbance changes.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the experimental workflow and the chemical pathways involved.

Caption: Experimental workflow for determining the rate of non-enzymatic hydrolysis.

Caption: Signaling pathway of non-enzymatic hydrolysis and subsequent detection.

Conclusion

The non-enzymatic hydrolysis of this compound is an intrinsic characteristic of the substrate that must be carefully considered and quantified to ensure the accuracy of enzyme kinetic data. By understanding the influence of pH and temperature and by implementing a rigorous experimental protocol to measure the background hydrolysis rate, researchers can confidently subtract this non-enzymatic component from their overall reaction rates. This diligent approach will lead to more precise and reliable characterization of cholinesterase activity, ultimately contributing to the advancement of research and drug development in this critical field.

An In-Depth Technical Guide to Benzoylthiocholine Iodide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiocholine iodide is a widely utilized biochemical reagent, primarily serving as a substrate for the determination of cholinesterase activity, with a particular specificity for butyrylcholinesterase (BChE), also known as pseudocholinesterase. This guide provides a comprehensive overview of its chemical properties, its principal application in enzymatic assays, and detailed experimental protocols for its use.

Core Properties of this compound

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10561-14-5 | [][2][3][4] |

| Molecular Formula | C₁₂H₁₈INOS | [][4] |

| Molecular Weight | 351.25 g/mol | [][4] |

| Appearance | White to almost white crystalline powder | [3] |

| Storage | Room temperature, protected from light and moisture | [3] |

Primary Application: Measurement of Cholinesterase Activity

The most prominent application of this compound is in the colorimetric measurement of cholinesterase activity, based on the well-established Ellman's method.[5][6][7][8][9] This assay is crucial in various research and clinical settings, including the diagnosis of organophosphate poisoning, the assessment of liver function, and the screening of cholinesterase inhibitors.[9][10]

The principle of the assay involves the enzymatic hydrolysis of this compound by cholinesterase, which yields thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[8][9] The rate of color development is directly proportional to the cholinesterase activity in the sample.

While this compound can be hydrolyzed by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it exhibits a higher specificity for BChE.[10][11] For the specific measurement of BChE activity, selective inhibitors of AChE can be incorporated into the assay.

Experimental Protocols

Reagent Preparation

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4 or 8.0, depending on the specific protocol.[5]

-

DTNB Solution (Ellman's Reagent): Dissolve DTNB in the phosphate buffer to a final concentration of 0.5 mM to 10 mM. This solution should be protected from light.[5][7]

-

This compound (Substrate) Solution: Prepare a stock solution of this compound in deionized water or an appropriate buffer. The final concentration in the assay typically ranges from 0.2 mM to 5 mM.[5][10] It is recommended to prepare this solution fresh daily.

-

Sample Preparation: Biological samples such as serum or plasma should be diluted with the phosphate buffer. A 400-fold dilution of serum has been shown to be optimal for accurate BChE activity measurement.[5] Tissue homogenates should be prepared in an ice-cold assay buffer containing protease inhibitors.

Assay Procedure (96-well plate format)

-

Add diluted samples (e.g., 10 µL) to the wells of a 96-well microtiter plate.

-

Add the phosphate buffer to bring the volume to a desired level (e.g., 40 µL).[5]

-

Add the DTNB solution (e.g., 50 µL of 2 mM solution) to each well.[5]

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature (25°C) to allow for the reaction of any free sulfhydryl groups in the sample with DTNB.[5]

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

Immediately measure the change in absorbance at 412 nm in a microplate reader. Kinetic readings are taken every minute for a period of 10-20 minutes.[5]

Data Analysis

The rate of the reaction (change in absorbance per minute, ΔAbs/min) is calculated from the linear portion of the absorbance versus time curve. The cholinesterase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

Signaling Pathways

Current scientific literature, as reviewed, does not indicate a significant role for this compound as a direct modulator or investigative tool for studying specific intracellular signaling pathways. Its utility is predominantly confined to its role as a chromogenic substrate in enzymatic assays for cholinesterase activity. The "iodide" component of its name should not be confused with the role of iodide in physiological processes such as thyroid hormone synthesis and related signaling pathways.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of butyrylcholinesterase activity using this compound.

The following diagram illustrates the chemical reaction principle of the Ellman's method using this compound.

References

- 2. This compound | 10561-14-5 [chemicalbook.com]

- 3. This compound | 10561-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and application of serum cholinesterase activity measurement using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpp.com [ijpp.com]

An In-depth Technical Guide to the Safe Handling of Benzoylthiocholine Iodide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Benzoylthiocholine iodide, a reagent commonly used in biochemical assays, particularly for the measurement of cholinesterase activity. Due to conflicting information in available safety data sheets and a lack of comprehensive toxicological data, a cautious approach is paramount. Professionals handling this compound should treat it as potentially hazardous.

Hazard Identification and Classification

There is a notable discrepancy in the classification of this compound across various suppliers. Some sources classify it as non-hazardous, requiring no specific hazard pictograms or signal words[1]. However, other safety data sheets, while stating "no data available" for formal classification, provide extensive handling and first-aid precautions typically associated with hazardous substances[2]. Furthermore, a structurally similar compound, Acetylthiocholine iodide, is classified as "Toxic if swallowed or in contact with skin". Given this ambiguity and the potential for adverse health effects, it is prudent to handle this compound with a high degree of caution.

Logical Flow of Hazard Assessment

The following diagram illustrates the logical approach to handling a substance with conflicting or incomplete safety data.

Caption: Logical workflow for determining the appropriate handling protocol for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Data |

| CAS Number | 10561-14-5[2][3] |

| Appearance | White to light yellow crystalline solid[1][4] |

| Solubility | Soluble in hot methanol[4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[4] |

| Sensitivity | Hygroscopic, light-sensitive, and air-sensitive[1][5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.

| PPE Type | Specification |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices[2]. |

| Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat[2]. Long-sleeved clothing is recommended[1]. |

| Respiratory Protection | If exposure limits are exceeded or if dust is generated, use a full-face respirator with an appropriate filter cartridge (NIOSH/MSHA or EN 149 approved)[2][5]. |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[2][6].

-

Avoid contact with skin, eyes, and clothing[2].

-

Use non-sparking tools to prevent electrostatic discharge[2][6].

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][6].

-

Protect from moisture, light, and air[5]. Storage under an inert gas is recommended.

-

Store locked up or in an area accessible only to qualified or authorized personnel[5].

-

Keep apart from foodstuff containers and incompatible materials[2][6].

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[2]. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2]. |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a doctor[1][2]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]. |

Accidental Release and Disposal

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.

Accidental Release:

-

Ensure adequate ventilation and evacuate personnel to a safe area[2].

-

Wear appropriate PPE as described in Section 3.

-

Prevent the substance from entering drains[2].

-

Carefully sweep up the spilled material and place it into a suitable, closed container for disposal[1][5].

-

Use spark-proof tools and explosion-proof equipment if necessary[2].

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations.

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[2].

-

Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill[2].

Experimental Workflow: Safe Handling in a Laboratory Setting

The following diagram outlines a standard workflow for handling this compound in a research context, emphasizing safety at each step.

Caption: A generalized experimental workflow emphasizing safety precautions for this compound.

Toxicological Information

Comprehensive toxicological data for this compound is largely unavailable in the provided safety data sheets. Most sources report "no data available" for metrics such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity[2]. The lack of data underscores the need for the stringent handling precautions outlined in this guide. Researchers should operate under the assumption that the compound may be toxic, especially given the known toxicity of similar substances.

References

Methodological & Application

Application Notes and Protocols for Benzoylthiocholine Iodide Cholinesterase Assay in Microplates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of cholinesterase activity in a microplate format using benzoylthiocholine iodide as a specific substrate for pseudocholinesterase (ChE). This method offers high specificity and reproducibility, making it a valuable tool for liver function assessment, pesticide exposure monitoring, and preoperative risk evaluation.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound (BZTC) by cholinesterase, which liberates thiocholine. The produced thiocholine then reacts with the chromogenic agent 2,2'-dipyridildisulfide (2-PDS) to form 2-thiopyridine (2-TP). The rate of 2-TP formation is directly proportional to the cholinesterase activity in the sample and is quantified by measuring the increase in absorbance at 340 nm.[1]

Key Quantitative Data

The following table summarizes the key quantitative parameters for the this compound cholinesterase assay.

| Parameter | Value | Reference |

| Optimal pH | 7.8 | [1] |

| Recommended Buffer | 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) | [1] |

| Optimal Buffer Concentration | >200 mmol/l | [1] |

| Optimal Substrate (BZTC) Concentration | 0.2 mmol/l | [1] |

| Michaelis-Menten Constant (Km) for ChE | 1.2 x 10⁻² - 1.3 x 10⁻² mmol/l | [1] |

| Measurement Wavelength | 340 nm | [1] |

| Measurement Range | 0 - 300 U/l | [1] |

| Relative Reactivity of Acetylcholinesterase (AChE) | 2% | [1] |

| Coefficients of Variation (CV) | 0.54% - 0.82% | [1] |

Signaling Pathway

Caption: Enzymatic and colorimetric reactions in the assay.

Experimental Workflow

Caption: Overview of the experimental workflow.

Experimental Protocols

Reagent Preparation

-

EPPS Buffer (pH 7.8): Prepare a solution of 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) at a concentration of 250 mmol/l. Adjust the pH to 7.8 with sodium hydroxide.

-

This compound (BZTC) Solution: Prepare a 0.2 mmol/l solution of BZTC in deionized water.

-

2,2'-dipyridildisulfide (2-PDS) Solution: Prepare a solution of 2-PDS in a suitable solvent as per manufacturer's instructions to be used in the assay.

Microplate Assay Protocol

-

Assay Setup:

-

Add 200 µL of EPPS buffer (pH 7.8) to each well of a 96-well microplate.

-

Add 20 µL of the 2-PDS solution to each well.

-

Add 10 µL of the sample (serum or plasma) to the appropriate wells. Include blank wells containing 10 µL of deionized water instead of the sample.

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the 0.2 mmol/l BZTC solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 340 nm at 37°C every minute for a total of 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each sample by performing a linear regression on the kinetic data.

-

Subtract the ΔA/min of the blank from the ΔA/min of each sample to correct for non-enzymatic hydrolysis of the substrate.

-

Calculate the cholinesterase activity (in U/l) using the following formula: Activity (U/l) = (ΔA/min * Total Assay Volume (µL)) / (Molar Extinction Coefficient of 2-TP * Sample Volume (µL) * Light Path (cm)) * 10^6

Note: The molar extinction coefficient for 2-thiopyridine (2-TP) at 340 nm and the light path of the specific microplate reader must be determined.

-

References

Spectrophotometric Determination of Cholinesterase Activity Using Benzoylthiocholine Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of cholinesterase (ChE) activity is crucial in various fields, including the diagnosis of liver disease, monitoring pesticide exposure, and the development of therapeutic drugs targeting neurological disorders such as Alzheimer's disease. While several substrates are available for ChE activity assays, Benzoylthiocholine Iodide (BTCI) offers distinct advantages, particularly in terms of specificity for pseudocholinesterase (butyrylcholinesterase, BChE). This document provides detailed application notes and experimental protocols for the spectrophotometric determination of cholinesterase activity using BTCI.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Benzoylthiocholine (BTC) by cholinesterase. This reaction produces thiocholine, which then reacts with a chromogenic reagent, 2,2'-dipyridyldisulfide (2-PDS), to form 2-thiopyridone (2-TP). The formation of 2-TP results in an increase in absorbance at 340 nm, which is directly proportional to the cholinesterase activity in the sample.[1] This method provides high specificity and reproducibility, with minimal interference from endogenous substances.[1]

Application Notes

Specificity: Benzoylthiocholine is a highly specific substrate for pseudocholinesterase (BChE). The relative reactivity of acetylcholinesterase (AChE) with this substrate is significantly lower, at approximately 2%.[1] This makes BTCI an excellent choice for specifically measuring BChE activity in samples containing a mixture of both enzymes, such as blood. In contrast, substrates like acetylthiocholine iodide (ATCI) are readily hydrolyzed by both AChE and BChE.

Advantages in Drug Development: In the context of drug discovery, particularly for Alzheimer's disease, the selective inhibition of AChE or BChE is a key therapeutic strategy. The use of BTCI allows for the specific screening and characterization of BChE inhibitors. By comparing the results with assays using an AChE-preferring substrate like acetylthiocholine, researchers can determine the selectivity profile of potential drug candidates.

Assay Optimization: The optimal pH for this assay is 7.8, and a 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer is recommended.[1] A buffer concentration greater than 200 mmol/l ensures constant enzyme activity.[1] The maximal enzymatic activity is observed at a BTCI concentration of 0.2 mmol/l.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the cholinesterase assay using this compound.

Table 1: Optimal Assay Conditions

| Parameter | Optimal Value | Reference |

| pH | 7.8 | [1] |

| Buffer | 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) | [1] |

| Buffer Concentration | >200 mmol/l | [1] |

| Substrate (BTCI) Concentration | 0.2 mmol/l | [1] |

| Wavelength for Detection | 340 nm | [1] |

Table 2: Kinetic Parameters of Cholinesterase with Benzoylthiocholine

| Enzyme | Km (mmol/l) | Vmax (relative) | Hill Number | Reference |

| Pseudocholinesterase (ChE) | 0.012 - 0.013 | 94% of Vmax at 0.2 mmol/l substrate | 1.08 - 1.09 | [1] |

Table 3: Performance Characteristics of the Assay

| Parameter | Value | Reference |

| Linearity Range | 0 - 300 U/l | [1] |

| Coefficient of Variation (CV) for 53.1 U/l ChE | 0.82% | [1] |

| Coefficient of Variation (CV) for 96.6 U/l ChE | 0.76% | [1] |

| Coefficient of Variation (CV) for 270.7 U/l ChE | 0.54% | [1] |

| Relative Reactivity of AChE | 2% | [1] |

| Correlation with other methods | 0.993 - 0.998 | [1] |

Experimental Protocols

Protocol 1: Determination of Cholinesterase Activity

This protocol is adapted from the method described by Osawa et al. (2004).[1]

Materials:

-

This compound (BTCI)

-

2,2'-dipyridyldisulfide (2-PDS)

-

3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer

-

Sample containing cholinesterase (e.g., serum, plasma, purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate or cuvettes

Reagent Preparation:

-

EPPS Buffer (pH 7.8): Prepare a solution of EPPS buffer at a concentration of at least 200 mmol/l and adjust the pH to 7.8.

-

BTCI Stock Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay should be 0.2 mmol/l.

-

2-PDS Stock Solution: Prepare a stock solution of 2,2'-dipyridyldisulfide in a suitable solvent (e.g., ethanol).

Assay Procedure:

-

Set up the spectrophotometer to measure absorbance at 340 nm.

-

In a microplate well or cuvette, add the following in order:

-

EPPS Buffer (pH 7.8)

-

2-PDS solution

-

Sample containing cholinesterase

-

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a pre-determined time to allow the temperature to equilibrate.

-

Initiate the reaction by adding the BTCI solution.

-

Immediately start monitoring the change in absorbance at 340 nm over time.

-

Calculate the rate of change in absorbance (ΔA/min).

-

The cholinesterase activity is proportional to the rate of absorbance change.

Protocol 2: Screening of Cholinesterase Inhibitors

This protocol describes a method for screening potential inhibitors of cholinesterase using BTCI.

Materials:

-

All materials from Protocol 1

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., a known BChE inhibitor)

Assay Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Add the test compound or positive control inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a constant temperature.

-

Initiate the reaction by adding the BTCI solution.

-

Monitor the change in absorbance at 340 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of cholinesterase activity.

Caption: Logical flow for a cholinesterase inhibitor screening assay.

Caption: Reaction pathway for the enzymatic assay.

References

Application Notes and Protocols for Kinetic Analysis of Enzyme Inhibition with Benzoylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the kinetic analysis of enzyme inhibition using Benzoylthiocholine Iodide (BZTC). This substrate is particularly valuable for the specific assessment of butyrylcholinesterase (BChE, also known as pseudocholinesterase) activity.

Application Notes

This compound is a chromogenic substrate used in the kinetic analysis of cholinesterases. Unlike the more commonly used acetylthiocholine, BZTC exhibits high specificity for butyrylcholinesterase (BChE) with minimal reactivity towards acetylcholinesterase (AChE)[1]. This specificity makes it an ideal tool for studies where the selective measurement of BChE activity is crucial, such as in liver function diagnostics, pesticide exposure monitoring, and in the development of drugs targeting BChE for neurological disorders like Alzheimer's disease[1].

The enzymatic hydrolysis of BZTC by BChE produces thiocholine. This product can then react with a chromogenic agent, such as 2,2'-dipyridyldisulfide (2-PDS) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored compound that can be measured spectrophotometrically[1]. The rate of color formation is directly proportional to the BChE activity. For BZTC, the rate-limiting step in its hydrolysis by BChE is acylation, in contrast to the deacylation step being rate-limiting for benzoylcholine[2].

Data Presentation: Kinetic Parameters

The following table summarizes key kinetic parameters for the hydrolysis of this compound by butyrylcholinesterase and inhibition constants for representative inhibitors.

| Enzyme Source | Substrate | Kinetic Parameter | Value | Inhibitor | Inhibition Parameter | Value | Reference |

| Human Serum | This compound | Km | 1.2 x 10-2 - 1.3 x 10-2 mmol/L | - | - | - | [1] |

| Horse Serum | S-butyrylthiocholine iodide | Ks | 0.13 ± 0.01 µM | Methylrosmarinate | IC50 | 10.31 µM | [3] |

| Horse Serum | S-butyrylthiocholine iodide | Vm | 156.20 ± 3.11 U mg-1 protein | Methylrosmarinate | Ki | 3.73 ± 1.52 µM | [3] |

| Equine | Butyrylthiocholine Iodide | - | - | Compound 4 | Ki | 0.087±0.017 nM | [4] |

| Human Serum | Butyrylthiocholine Iodide | - | - | Dihydrobenzodioxepine cymserine | IC50 | 3.61–12.2 nM | [5] |

Experimental Protocols

Protocol 1: Determination of Butyrylcholinesterase Activity using this compound and 2,2'-dipyridyldisulfide (2-PDS)

This protocol is adapted from Osawa et al. (2004) for the specific measurement of BChE activity[1].

Materials:

-

This compound (BZTC)

-

2,2'-dipyridyldisulfide (2-PDS)

-

3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer (pH 7.8)

-

Enzyme source (e.g., human serum)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BZTC in distilled water.

-

Prepare a stock solution of 2-PDS in a suitable solvent (e.g., ethanol).

-

Prepare the EPPS buffer (200 mmol/L, pH 7.8).

-

Prepare serial dilutions of the test inhibitor compound.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

EPPS buffer

-

Enzyme solution (e.g., diluted serum)

-

Test inhibitor solution at various concentrations (or vehicle for control wells).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Prepare a reaction mixture containing BZTC (final concentration of 0.2 mmol/L) and 2-PDS in EPPS buffer.

-

To initiate the enzymatic reaction, add the reaction mixture to each well.

-

Immediately start monitoring the change in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance corresponds to the production of 2-thiopyridine[1].

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (BZTC) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

-

Protocol 2: Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax)

Procedure:

-

Assay Setup:

-

Set up a series of reactions as described in Protocol 1, but without any inhibitor.

-

Vary the concentration of the substrate (this compound) over a range that brackets the expected Km value.

-

-

Data Collection:

-

Measure the initial reaction velocity (V0) for each substrate concentration.

-

-

Data Analysis:

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation of the data.

-

Visualizations

References

- 1. Development and application of serum cholinesterase activity measurement using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of benzoylcholine and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Novel Cholinesterase Inhibitors Using Benzoylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic signaling. Their inhibition is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Benzoylthiocholine iodide is a chromogenic substrate used in the Ellman's assay to measure cholinesterase activity. This document provides detailed application notes and protocols for utilizing this compound to screen for novel cholinesterase inhibitors, with a particular focus on its selectivity for butyrylcholinesterase.

Benzoylthiocholine is hydrolyzed by cholinesterases to produce thiocholine, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the cholinesterase activity. This assay can be adapted for a high-throughput screening (HTS) format to efficiently identify and characterize new cholinesterase inhibitors.

Data Presentation

Kinetic Parameters of Cholinesterases with Benzoylthiocholine

Understanding the kinetic parameters of the substrate with the target enzyme is crucial for assay design. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). An optimal substrate concentration for inhibitor screening is typically at or near the Kₘ value.

| Enzyme | Substrate | Kₘ (mmol/L) | Notes |

| Pseudocholinesterase (ChE) | This compound | 0.012 - 0.013[1] | The reaction velocity at a substrate concentration of 0.2 mmol/l was found to be 94% of Vₘₐₓ.[1] |

| Acetylcholinesterase (AChE) | This compound | Data not readily available in literature. | The relative reactivity of AChE to benzoylthiocholine is significantly low, reported to be around 2% of that of pseudocholinesterase.[1] |

IC₅₀ Values of Known Cholinesterase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC₅₀ values for common cholinesterase inhibitors. Note that the substrate used in the assay can influence the apparent IC₅₀ value.

| Inhibitor | Enzyme | Substrate Used in Assay | IC₅₀ (µM) |

| Donepezil | AChE | Acetylthiocholine Iodide | 0.021 ± 0.001[2] |

| Galantamine | AChE | Acetylthiocholine Iodide | 2.28[2] |

| Rivastigmine | AChE | Acetylthiocholine Iodide | 0.0043[2] |

| Ethopropazine | BChE | Not Specified | 1.70 ± 0.53 |

| Physostigmine | BChE | Not Specified | 0.0344 ± 0.0147 |

It is important to note that IC₅₀ values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, temperature, pH, and incubation time) and should be determined under standardized conditions for meaningful comparison.

Experimental Protocols

Principle of the Assay

The screening assay is based on the Ellman's method. Cholinesterase hydrolyzes benzoylthiocholine to thiocholine. The produced thiocholine reacts with DTNB to form a yellow-colored product, TNB, which is quantified by measuring the absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this colorimetric reaction.

Materials and Reagents

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Human recombinant Butyrylcholinesterase (BChE) or other cholinesterase source

-

Buffer solution: 0.1 M Phosphate Buffer, pH 7.8 (An optimal pH of 7.8 has been reported for assays using benzoylthiocholine[1]). An alternative is 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer.[1]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipettes or automated liquid handling system

Protocol for Screening of Cholinesterase Inhibitors

This protocol is designed for a 96-well microplate format and can be adapted for higher throughput.

1. Reagent Preparation:

-

Buffer (0.1 M, pH 7.8): Prepare a 0.1 M phosphate buffer and adjust the pH to 7.8.

-

DTNB Solution (10 mM): Dissolve DTNB in the buffer to a final concentration of 10 mM. Store protected from light.

-

This compound Solution (10 mM): Dissolve this compound in deionized water to a final concentration of 10 mM. Prepare fresh daily.

-

Enzyme Solution (BChE): Prepare a stock solution of BChE in the buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

-

Test Compound Solutions: Prepare serial dilutions of the test compounds in the buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

2. Assay Procedure:

-

Plate Setup:

-

Add 20 µL of buffer to the blank wells.

-

Add 20 µL of the respective test compound dilutions to the sample wells.

-

Add 20 µL of buffer (or solvent control) to the control wells (100% activity).

-

-

Enzyme Addition: Add 140 µL of the BChE enzyme solution to all wells except the blank wells. Add 140 µL of buffer to the blank wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate/DTNB mixture. For each well, you will need 40 µL. A suggested final concentration in the 200 µL reaction volume is 0.2 mM for this compound[1] and 0.5 mM for DTNB. Therefore, prepare a mixture containing the appropriate concentrations to achieve these final concentrations upon addition. Add 40 µL of the substrate/DTNB mixture to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-20 minutes (kinetic read).

3. Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Cholinergic Signaling Pathway

Caption: Overview of the cholinergic signaling pathway.

Experimental Workflow for Cholinesterase Inhibitor Screening

Caption: Workflow for cholinesterase inhibitor screening.

Troubleshooting and Considerations

-

Substrate Specificity: Benzoylthiocholine has been reported to be a more specific substrate for pseudocholinesterase (BChE) with very low reactivity towards acetylcholinesterase (AChE).[1] This makes it an excellent tool for selectively screening for BChE inhibitors.

-

Solvent Effects: Ensure the final concentration of organic solvents like DMSO is low and consistent across all wells, as they can inhibit cholinesterase activity.

-

Interference: Compounds that absorb light at 412 nm or react with thiols can interfere with the assay. It is advisable to run a control without the enzyme to check for such interference.

-

Non-linear Reaction Rates: If the reaction rate is not linear, it may be due to substrate depletion or enzyme instability. Adjust the enzyme or substrate concentration accordingly.

-

Precipitation of Compounds: Visually inspect the assay plates for any precipitation of the test compounds, which could lead to inaccurate results.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively screen for and characterize novel cholinesterase inhibitors, particularly those with selectivity for butyrylcholinesterase.

References

Application Notes and Protocols for Measuring Cholinesterase Activity in Human Plasma with Benzoylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases are a family of enzymes that catalyze the hydrolysis of choline esters. In human plasma, the predominant form is butyrylcholinesterase (BChE), also known as pseudocholinesterase (EC 3.1.1.8). The measurement of plasma cholinesterase activity is crucial for several clinical and research applications, including the diagnosis of organophosphate poisoning, the assessment of liver function, and the management of patients receiving certain anesthetics like succinylcholine.[1][2][3][4] Benzoylthiocholine iodide (BTCI) is a specific substrate for BChE, offering high specificity and reproducibility for its activity measurement.[1][2]

This document provides detailed application notes and protocols for the determination of cholinesterase activity in human plasma using a spectrophotometric method with this compound as the substrate.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by plasma cholinesterase. This reaction produces thiocholine, which then reacts with a chromogenic agent, such as 2,2'-dipyridildisulfide (2-PDS) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), to yield a colored product. The rate of color formation is directly proportional to the cholinesterase activity in the sample and is measured spectrophotometrically.[1][2]

When using 2-PDS, the thiocholine generated reacts to produce 2-thiopyridone, which is measured at 340 nm.[1][2] The more common Ellman's method utilizes DTNB, where the thiocholine reduces DTNB to 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is measured at 412 nm.[5][6][7][8]

Data Presentation

The following tables summarize key quantitative data for the cholinesterase activity assay using this compound.

Table 1: Optimal Assay Conditions [1][2]

| Parameter | Optimal Value |

| pH | 7.8 |

| Buffer | 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) |

| Buffer Concentration | >200 mmol/L |

| Substrate (BTCI) Concentration | 0.2 mmol/L |

| Wavelength (with 2-PDS) | 340 nm |

Table 2: Kinetic Parameters and Performance Characteristics [1][2]

| Parameter | Value |

| Michaelis Constant (Km) for BTCI | 1.2 x 10⁻² - 1.3 x 10⁻² mmol/L |

| Reaction Velocity at 0.2 mmol/L BTCI | 94% of Vmax |

| Measurement Range | 0 - 300 U/L |

| Coefficient of Variation (CV) | 0.54% - 0.82% |

Experimental Protocols

Materials and Reagents

-

This compound (BTCI)

-

2,2'-dipyridildisulfide (2-PDS) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer

-

Human plasma (collected in heparin or EDTA tubes)

-

Spectrophotometer capable of measuring absorbance at 340 nm or 412 nm

-

Microplates or cuvettes

-

Pipettes

Reagent Preparation

-

EPPS Buffer (pH 7.8, >200 mmol/L): Dissolve the appropriate amount of EPPS in deionized water to achieve a concentration greater than 200 mmol/L. Adjust the pH to 7.8 using NaOH or HCl.

-

This compound (BTCI) Stock Solution: Prepare a stock solution of BTCI in deionized water. The final concentration in the assay should be 0.2 mmol/L.[1][2]

-

2-PDS or DTNB Stock Solution: Prepare a stock solution of the chromogen in the EPPS buffer.

Sample Handling

-

Collect whole blood in tubes containing heparin or EDTA as an anticoagulant.

-

Separate plasma by centrifugation at 1500-2000 x g for 10 minutes at 4°C.[9]

-

Plasma samples can be stored at 2-8°C for up to 2 weeks or at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

Assay Procedure (using 2-PDS)

-

Set the spectrophotometer to read absorbance at 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

In a microplate well or cuvette, add the EPPS buffer.

-

Add the 2-PDS solution to the buffer.

-

Add the plasma sample to the mixture and incubate for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the BTCI solution.

-

Immediately start monitoring the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).

-

Calculate the rate of change in absorbance (ΔA/min).

Calculation of Cholinesterase Activity

The cholinesterase activity is calculated using the following formula:

Activity (U/L) = (ΔA/min) * Total Assay Volume (mL) * 1000 / (Molar Extinction Coefficient * Sample Volume (mL) * Light Path (cm))

The molar extinction coefficient for 2-thiopyridone at 340 nm needs to be determined or obtained from the literature.

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow

Caption: Workflow for measuring cholinesterase activity.

References

- 1. Development and application of serum cholinesterase activity measurement using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labcarediagnostics.com [labcarediagnostics.com]

- 4. biolabo.fr [biolabo.fr]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

Application Notes: Benzoylthiocholine Iodide Assay for Cholinesterase Activity in Brain Homogenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The measurement of cholinesterase activity in brain tissue is a fundamental technique in neurobiology, toxicology, and drug development, particularly for screening compounds that may inhibit these enzymes. This application note details a robust and sensitive spectrophotometric method for determining cholinesterase activity in brain homogenate samples using benzoylthiocholine iodide as the substrate. This assay is a modification of the widely used Ellman's method and provides a reliable platform for high-throughput screening and kinetic analysis of potential cholinesterase inhibitors.

The principle of the assay is based on the enzymatic hydrolysis of benzoylthiocholine by cholinesterases, which yields thiocholine. The produced thiocholine then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 2,2'-dipyridyldisulfide (2-PDS). The reaction with DTNB produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][2][3] Alternatively, the reaction with 2-PDS produces 2-thiopyridone, measured at 340 nm.[4] The rate of color formation is directly proportional to the cholinesterase activity in the sample.

Materials and Reagents

-

This compound (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) or 2,2'-dipyridyldisulfide (2-PDS)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.4 - 8.0)

-

Triton X-100 or other non-ionic detergent

-

Homogenizer (e.g., Potter-Elvehjem, Dounce, or ultrasonic)

-

Refrigerated centrifuge

-

Spectrophotometer (plate reader or cuvette-based)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Brain tissue samples (e.g., from rodent models)

-

Protease inhibitor cocktail (optional)

Experimental Protocols

Preparation of Brain Homogenate

This protocol is designed to efficiently extract cholinesterase from brain tissue while preserving its enzymatic activity.

-

Tissue Excision: Rapidly excise the brain region of interest on ice.

-

Weighing: Accurately weigh the wet tissue.

-